3,6-Diamino-9-ethylcarbazole
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Overview
Description
3,6-Diamino-9-ethylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their versatile functionalization, excellent electrical and electrochemical properties, and unique optical properties . This compound is particularly interesting due to its applications in various fields such as optoelectronics, biosensors, and molecularly imprinted polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-9-ethylcarbazole typically involves the functionalization of carbazole at the 3 and 6 positions. One common method includes the reaction of 9-ethylcarbazole with nitro compounds followed by reduction to introduce amino groups at the desired positions . The reaction conditions often involve the use of strong acids or bases and high temperatures to facilitate the nitration and subsequent reduction steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-9-ethylcarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted carbazoles, quinonoid derivatives, and other functionalized carbazole compounds .
Scientific Research Applications
3,6-Diamino-9-ethylcarbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Diamino-9-ethylcarbazole involves its interaction with specific molecular targets and pathways. In biosensors, the compound functions by detecting changes in interfacial impedance derived from the recognition of target molecules on the MIP layer . This interaction leads to high sensitivity and selectivity in detection applications.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino-9-methylcarbazole
- 3,6-Diamino-9-propylcarbazole
- 3,6-Diamino-9-butylcarbazole
Uniqueness
Compared to its analogs, 3,6-Diamino-9-ethylcarbazole exhibits unique properties such as higher sensitivity and selectivity in molecular recognition applications. Its ethyl group provides an optimal balance between steric hindrance and electronic effects, making it a preferred choice for various applications .
Properties
CAS No. |
50717-02-7 |
---|---|
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
9-ethylcarbazole-3,6-diamine |
InChI |
InChI=1S/C14H15N3/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h3-8H,2,15-16H2,1H3 |
InChI Key |
VYQYKCAZJQOVJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N |
Origin of Product |
United States |
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